molecular formula C22H32ClN3O B2648251 N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride CAS No. 1215584-46-5

N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride

Cat. No.: B2648251
CAS No.: 1215584-46-5
M. Wt: 389.97
InChI Key: WKEPWOKMHSNLBE-UHFFFAOYSA-N
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Description

N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an adamantane moiety, a phenylpiperazine group, and an acetamide linkage

Scientific Research Applications

N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antiviral agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is alkylated using an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Synthesis of the Phenylpiperazine Intermediate: The phenylpiperazine group is synthesized by reacting piperazine with a phenyl halide under basic conditions.

    Coupling Reaction: The adamantane derivative and the phenylpiperazine intermediate are coupled using a suitable coupling reagent, such as carbodiimide, to form the desired acetamide linkage.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter release and receptor signaling.

Comparison with Similar Compounds

N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride can be compared with other similar compounds, such as:

    N-(adamantan-2-yl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride: Similar structure but with a methyl group instead of a phenyl group.

    N-(adamantan-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide hydrochloride: Similar structure but with an ethyl group instead of a phenyl group.

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

N-(2-adamantyl)-2-(4-phenylpiperazin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O.ClH/c26-21(23-22-18-11-16-10-17(13-18)14-19(22)12-16)15-24-6-8-25(9-7-24)20-4-2-1-3-5-20;/h1-5,16-19,22H,6-15H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEPWOKMHSNLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2C3CC4CC(C3)CC2C4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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